molecular formula C21H29N5O4S B4342721 N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4342721
M. Wt: 447.6 g/mol
InChI Key: JHSSDGOPUAZIGK-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the alkylation of 3,4-dimethoxybenzyl chloride with an appropriate ethylating agent under basic conditions.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.

    Coupling of Intermediates: The dimethoxyphenyl ethyl intermediate is then coupled with the pyrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a dimethoxyphenyl group, a pyrazole ring, and a sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-5-9-25-16-19(13-23-25)31(27,28)26(15-18-12-22-24(2)14-18)10-8-17-6-7-20(29-3)21(11-17)30-4/h6-7,11-14,16H,5,8-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSSDGOPUAZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

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